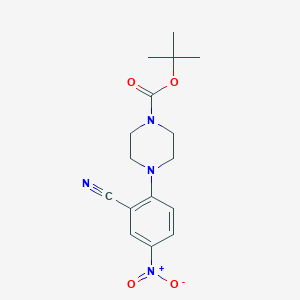

tert-ブチル4-(2-シアノ-4-ニトロフェニル)ピペラジン-1-カルボキシレート

説明

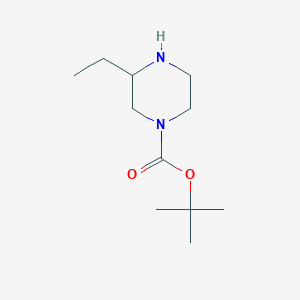

The compound tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine and is characterized by the presence of a tert-butyl group, a cyano group, and a nitro group on the phenyl ring. While the specific compound is not directly described in the provided papers, similar compounds with various substitutions on the phenyl ring and the piperazine moiety have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves nucleophilic substitution reactions, condensation reactions, or modifications of existing functional groups. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained by a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . Density functional theory (DFT) calculations are also used to predict and compare molecular structures . The molecular electrostatic potential and frontier molecular orbitals can be investigated using DFT to reveal the stability of the molecular structure and conformations .

Chemical Reactions Analysis

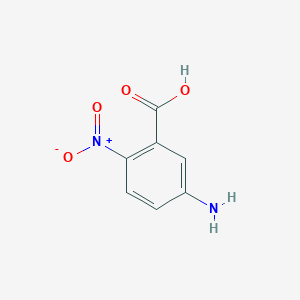

Piperazine derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the presence of a nitro group can lead to further chemical transformations, such as reduction to an amino group, which can then participate in subsequent reactions . The specific reactivity of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate would depend on the reactivity of the cyano and nitro groups under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and crystal packing, can be influenced by the nature of the substituents on the phenyl ring and the piperazine moiety. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the crystal structure and stability . The presence of electron-withdrawing or electron-donating groups can also impact the compound's reactivity and interaction with biological targets.

科学的研究の応用

有機合成中間体

tert-ブチル4-(2-シアノ-4-ニトロフェニル)ピペラジン-1-カルボキシレート: は、有機合成における重要な中間体です。反応性のニトロ基とシアノ基により、さまざまな複雑な分子を作成するために使用できます。 これらの基はさらなる化学変換を受けることができ、アミド、スルホンアミド、および他の窒素含有化合物の合成を可能にします .

医薬品研究

この化合物は、医薬品開発におけるビルディングブロックとしての役割を果たします。 ピペラジン環は、多くの薬物に見られる一般的なモチーフであり、この化合物に存在する追加の官能基は、さまざまな疾患に対する潜在的な活性を有する新規治療薬を作成する機会を提供します .

材料科学

材料科学では、tert-ブチル4-(2-シアノ-4-ニトロフェニル)ピペラジン-1-カルボキシレートは、ポリマーや樹脂の特性を変更するために使用できます。 研究者は、この化合物をポリマー鎖に組み込むことで、材料の熱的、機械的、化学的耐性を変更できます .

プロテアーゼ阻害剤開発

この化合物の構造は、プロテアーゼ阻害剤の設計における潜在的な用途を示唆しています。 プロテアーゼ酵素は、多くの生物学的プロセスにおいて重要な役割を果たし、その阻害は、HIV/エイズ、高血圧、および特定のがんなどの状態における重要な治療戦略です .

標的タンパク質分解

この化合物は、PROTAC(PROteolysis TArgeting Chimeras)分子におけるリンカーとして役立つため、標的タンパク質分解研究において価値があります。 PROTACは、特定のタンパク質を分解のために誘導するように設計されており、疾患の原因となるタンパク質を除去することにより、疾患を治療するための新しいアプローチを提供します .

抗菌剤研究

ピペラジン誘導体は、抗菌特性について調査されています。 tert-ブチル4-(2-シアノ-4-ニトロフェニル)ピペラジン-1-カルボキシレート自体についての直接的な証拠はありませんが、関連する化合物は、さまざまな細菌株に対して活性を示しており、新しい抗菌剤を開発する可能性のある用途を示唆しています .

Safety and Hazards

作用機序

Target of Action

Similar compounds containing piperazine rings have been known to interact with various macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Mode of Action

Compounds containing piperazine rings are known for their ability to form hydrogen bonds and adjust molecular physicochemical properties, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Result of Action

Similar compounds have been found to be moderately active against several microorganisms .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at room temperature .

特性

IUPAC Name |

tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHJQNYGQBUGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623622 | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288251-87-6 | |

| Record name | 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

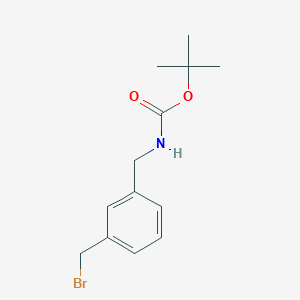

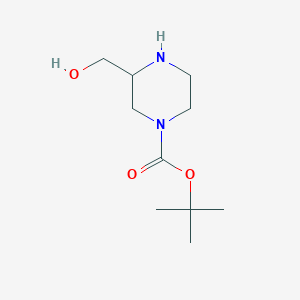

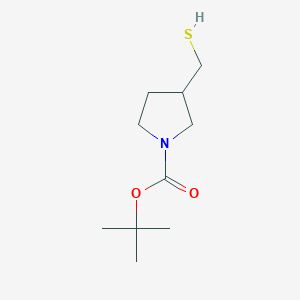

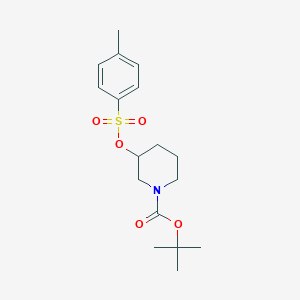

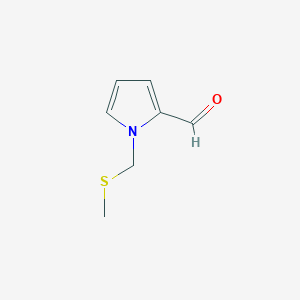

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。